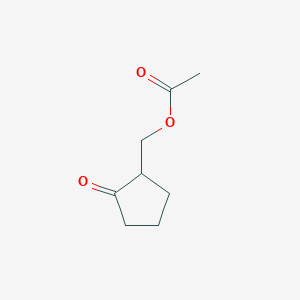
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DEPPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DEPPI belongs to the class of compounds known as ureas, which have been widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Urea Biosensors for Detecting and Quantifying Urea Concentration
Urea biosensors have been developed to detect and quantify urea concentration in various applications. These biosensors use enzyme urease as a bioreceptor element and incorporate different nanoparticles and conducting polymers to enhance sensitivity and stability. Such biosensors are critical for diagnosing diseases related to abnormal urea levels in the human body and have applications in the fishery, dairy, food preservation, and agriculture sectors (Botewad et al., 2021).
Synthesis of Organic Carbonates from Urea
The synthesis of organic carbonates from urea through alcoholysis is an area of significant interest due to the green nature of organic carbonates and their applications in producing monomers, polymers, surfactants, plasticizers, and fuel additives. This process utilizes inexpensive and abundant raw materials and presents a method for CO2 utilization and sequestration, highlighting urea's role in sustainable chemical synthesis (Shukla & Srivastava, 2017).
Urea in Ruminant Nutrition
Urea is used as a non-protein nitrogen source in ruminants' diets, offering an economical alternative for feed proteins. Research into urea utilization by ruminants focuses on its metabolism and regulation by rumen bacterial urease, underpinning strategies to improve the efficiency of urea use in livestock nutrition (Jin et al., 2018).
Urease Inhibitors in Medicine
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria. Research in this area explores various chemical classes for their urease inhibitory activity, aiming to develop new treatments with fewer side effects than existing options (Kosikowska & Berlicki, 2011).
Urea in Drug Design
Urea derivatives are incorporated into small molecules for drug design, leveraging their hydrogen bonding capabilities to modulate the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This research highlights urea's importance as a structural motif in medicinal chemistry (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-5-23(6-2)11-7-10-21-20(26)22-17-13-19(25)24(14-17)18-9-8-15(3)16(4)12-18/h8-9,12,17H,5-7,10-11,13-14H2,1-4H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHLAIQITKHEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)




amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)

![N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)